"N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide" basic properties
"N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide" basic properties
An In-depth Technical Guide to N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Foreword: Unveiling the Potential of a Versatile Scaffold
In the landscape of medicinal chemistry and materials science, the tetralin (5,6,7,8-tetrahydronaphthalene) framework stands as a privileged scaffold. Its unique combination of a saturated carbocyclic ring fused to an aromatic system imparts a three-dimensional architecture that is highly attractive for molecular design. This guide focuses on a key derivative of this family, N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide (also known as 2-acetamido-5,6,7,8-tetrahydronaphthalene). While primarily recognized as a crucial synthetic intermediate, a deeper understanding of its fundamental properties is paramount for leveraging its full potential in the development of novel therapeutics and advanced materials. This document provides a comprehensive overview of its chemical and physical characteristics, a detailed synthetic protocol, and an exploration of its current and prospective applications, grounded in established scientific principles and field-proven insights.
Core Molecular Attributes and Physicochemical Profile
N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is a secondary amide derivative of 2-aminotetralin. The presence of the acetamido group significantly modifies the electronic and steric properties of the parent amine, influencing its reactivity and intermolecular interactions.
Chemical Identity
| Identifier | Value | Source |
| IUPAC Name | N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide | [1] |
| Synonyms | 2-Acetamido-5,6,7,8-tetrahydronaphthalene | [2] |
| CAS Number | 50878-03-0 | [1] |
| Molecular Formula | C₁₂H₁₅NO | [1] |
| Molecular Weight | 189.26 g/mol | [1] |
| SMILES | CC(=O)NC1=CC2=C(CCCC2)C=C1 | [1] |
| InChIKey | QJEVQGGWBHGIBZ-UHFFFAOYSA-N | [1] |
Physicochemical Properties
Experimental data for this specific compound is not extensively published. The following table includes predicted values and data from closely related isomers to provide a reliable estimate of its properties.
| Property | Predicted/Comparative Value | Notes and Rationale |
| Melting Point | ~127 °C | Based on the experimentally determined melting point of the isomeric N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide. The absence of the electron-withdrawing keto group in the target molecule may slightly alter this value.[3] |
| Boiling Point | ~439.6 °C (Predicted) | Predicted value for the related N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide.[3] |
| pKa | ~15.13 (Predicted) | Refers to the acidity of the N-H proton, indicating it is a very weak acid.[2] |
| Water Solubility | >28.4 µg/mL (Predicted) | The acetamido group can participate in hydrogen bonding, but the overall molecule remains largely hydrophobic.[2] |
| LogP | ~2.5 (Predicted) | Indicates a moderate lipophilicity, suggesting good potential for membrane permeability. |
Synthesis and Characterization
The most direct and efficient synthesis of N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide involves the N-acetylation of its corresponding primary amine, 2-amino-5,6,7,8-tetrahydronaphthalene. This is a robust and scalable reaction, commonly employed in pharmaceutical process chemistry.
Synthetic Workflow: Acetylation of 2-Aminotetralin
The following diagram illustrates the straightforward synthetic pathway.
Caption: Synthetic workflow for N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide.
Detailed Experimental Protocol
This protocol is adapted from a well-established procedure for the synthesis of the isomeric N-(5,6,7,8-tetrahydro-1-naphthyl)acetamide and is expected to yield high purity product.
Materials:
-
2-Amino-5,6,7,8-tetrahydronaphthalene (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Hexanes
-
Ethyl acetate
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5,6,7,8-tetrahydronaphthalene in anhydrous DCM (approx. 10 mL per gram of amine).
-
Acetylation: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride dropwise to the stirred solution.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase, visualizing with UV light. The product spot should appear at a higher Rf value than the starting amine.
-
Aqueous Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x) to neutralize the acetic acid byproduct, and then with brine (1x).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the final product as a crystalline solid.
Self-Validation: The purity of the final compound should be assessed by melting point determination, which should be sharp, and by ¹H NMR and ¹³C NMR spectroscopy, which should show the expected signals free of significant impurities.
Spectroscopic Characterization (Predicted and Comparative)
-
¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for structural confirmation.
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Comparative Data (N-(5,6,7,8-tetrahydro-1-naphthyl)acetamide in CDCl₃): δ 7.53 (d, 1H), 7.10 (t, 1H), 6.92 (d, 1H), 3.94 (br s, 1H, NH), 2.84-2.52 (m, 4H, ArCH₂), 2.20 (s, 3H, CH₃), 1.90-1.68 (m, 4H, CH₂).
-
Predicted Shifts for N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide: The aromatic region would show a different splitting pattern due to the C2 substitution. One would expect a singlet for the proton at C1, and two doublets for the protons at C3 and C4. The aliphatic protons and the acetamido methyl group protons would appear at similar chemical shifts to the isomer.
-
-
¹³C NMR Spectroscopy:
-
Predicted Shifts: The spectrum would show 10 distinct signals (some aromatic carbons may have overlapping signals). Key predicted shifts would be around 168 ppm for the carbonyl carbon, ~24 ppm for the methyl carbon, and signals in the 115-140 ppm range for the aromatic carbons. The four aliphatic carbons would appear in the upfield region (~23-30 ppm).
-
-
Infrared (IR) Spectroscopy:
-
Expected Absorptions:
-
N-H stretch: A sharp peak around 3300 cm⁻¹.
-
C=O stretch (Amide I): A strong absorption around 1660 cm⁻¹.
-
N-H bend (Amide II): A peak around 1550 cm⁻¹.
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C-H stretches (aromatic and aliphatic): Peaks in the 2850-3100 cm⁻¹ region.
-
-
-
Mass Spectrometry:
-
Expected Fragmentation: The molecular ion peak (M⁺) would be observed at m/z = 189. Key fragmentation patterns would include the loss of the acetyl group (M-43) and subsequent fragmentation of the tetralin ring.
-
Applications in Research and Development
N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is a valuable building block due to the versatile reactivity of its functional groups and the desirable properties of the tetralin core.
Intermediate in Pharmaceutical Synthesis
The primary application of this compound is as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[4]
-
Selective Estrogen Receptor Modulators (SERMs): The tetralin scaffold is a known pharmacophore for estrogen receptor binding. This compound serves as a starting material for the synthesis of novel SERMs, which are investigated for the treatment of hormone-related conditions.[5]
-
Pain and Inflammation: The tetralin core is present in various compounds with analgesic and anti-inflammatory properties. This acetamide derivative provides a convenient handle for further chemical modifications to develop new drug candidates in this therapeutic area.[4]
-
CNS-Active Agents: Derivatives of tetrahydronaphthalene have shown activity as dopaminergic agonists and other CNS targets. The acetamido group can be hydrolyzed back to the amine and subsequently derivatized to explore a wide range of pharmacological activities.
Agrochemical and Materials Science Applications
The utility of this compound extends beyond pharmaceuticals. It is also used in the synthesis of novel agrochemicals and as a monomer or additive in the formulation of polymers and resins to enhance their material properties.[4]
Potential Pharmacological Derivatizations
The true value of N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide lies in its potential for derivatization to explore a vast chemical space for biological activity. The following diagram illustrates potential modification sites.
Caption: Potential sites for chemical modification of the core structure.
Hazard and Safety Information
As N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is a research chemical, comprehensive toxicological data is not available. However, based on the known hazards of the acetamide functional group and related aromatic amines, caution is advised.
-
General Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[6]
-
Handling Precautions:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.[6]
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]
Disclaimer: This safety information is based on related compounds and general chemical principles. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion and Future Outlook
N-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is more than just a simple chemical intermediate. Its rigid, three-dimensional structure combined with the versatile acetamido functional group makes it a highly valuable scaffold for the exploration of new chemical entities with potential therapeutic applications. While its primary role to date has been in facilitating the synthesis of more complex molecules, the inherent properties of the tetralin ring suggest that derivatives of this compound could themselves possess interesting biological activities. Future research efforts focused on the strategic derivatization of this core structure are likely to yield novel compounds with tailored pharmacological profiles, further solidifying the importance of the tetralin scaffold in modern drug discovery.
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